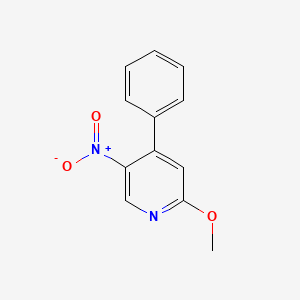
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is an organic compound that features a unique combination of functional groups, including a nitro group, a chlorophenylthio group, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-chlorothiophenol to introduce the nitro group. This is followed by the formylation of the nitro compound to obtain 4-(4-chlorophenylthio)-3-nitrobenzaldehyde. The final step involves the conversion of the aldehyde to its oxime derivative using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like peracids.
Substitution: The chlorophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 4-(4-chlorophenylthio)-3-aminobenzaldehyde oxime.
Oxidation: 4-(4-chlorophenylthio)-3-nitrosobenzaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-bromophenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-methylphenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-fluorophenylthio)-3-nitrobenzaldehyde oxime
Uniqueness
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is unique due to the presence of the chlorophenylthio group, which can influence its reactivity and interactions compared to other similar compounds. The specific combination of functional groups in this compound provides distinct chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C13H9ClN2O3S |
|---|---|
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
(NZ)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8- |
InChI-Schlüssel |
MDDDHPZZRKOTJH-NVNXTCNLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)

![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)

![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
